molecular formula C29H32N4O4S B11370836 N-(2,4-dimethylphenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(2,4-dimethylphenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11370836
M. Wt: 532.7 g/mol
InChI Key: HKMWHAQQRWVEIM-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a methanesulfonyl group, a carboxamide group, and a furan ring, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine core, followed by the introduction of the methanesulfonyl group and the carboxamide group. The furan ring and the substituted phenyl groups are then attached through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-5-{(THIOPHEN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • N-(2,4-DIMETHYLPHENYL)-5-{(PYRIDIN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

N-(2,4-DIMETHYLPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C29H32N4O4S

Molecular Weight

532.7 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-[furan-2-ylmethyl-[(4-propan-2-ylphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C29H32N4O4S/c1-19(2)23-11-9-22(10-12-23)17-33(18-24-7-6-14-37-24)26-16-30-29(38(5,35)36)32-27(26)28(34)31-25-13-8-20(3)15-21(25)4/h6-16,19H,17-18H2,1-5H3,(H,31,34)

InChI Key

HKMWHAQQRWVEIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)C(C)C)CC4=CC=CO4)S(=O)(=O)C)C

Origin of Product

United States

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